molecular formula C19H35N B12720724 (2S)-2-(2,2-dicyclohexylethyl)piperidine CAS No. 1326703-86-9

(2S)-2-(2,2-dicyclohexylethyl)piperidine

Katalognummer: B12720724
CAS-Nummer: 1326703-86-9
Molekulargewicht: 277.5 g/mol
InChI-Schlüssel: CYXKNKQEMFBLER-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-(2,2-dicyclohexylethyl)piperidine is a chiral piperidine derivative. Piperidine compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and as building blocks for more complex molecules. The unique structure of this compound, featuring a piperidine ring and a bulky dicyclohexylethyl group, may impart specific chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,2-dicyclohexylethyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available piperidine and dicyclohexylethyl bromide.

    Reaction Conditions: The piperidine is reacted with dicyclohexylethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

    Purification: The product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(2,2-dicyclohexylethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any unsaturated bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the dicyclohexylethyl group using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, sulfonates in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce fully saturated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2S)-2-(2,2-dicyclohexylethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The bulky dicyclohexylethyl group may influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-2-(2,2-diphenylethyl)piperidine: Similar structure but with phenyl groups instead of cyclohexyl groups.

    (2S)-2-(2,2-dimethylpropyl)piperidine: Smaller alkyl groups, potentially different steric and electronic properties.

Uniqueness

The unique feature of (2S)-2-(2,2-dicyclohexylethyl)piperidine is the presence of the bulky dicyclohexylethyl group, which may impart specific steric and electronic effects, influencing its reactivity and interactions with biological targets.

Eigenschaften

CAS-Nummer

1326703-86-9

Molekularformel

C19H35N

Molekulargewicht

277.5 g/mol

IUPAC-Name

(2S)-2-(2,2-dicyclohexylethyl)piperidine

InChI

InChI=1S/C19H35N/c1-3-9-16(10-4-1)19(17-11-5-2-6-12-17)15-18-13-7-8-14-20-18/h16-20H,1-15H2/t18-/m0/s1

InChI-Schlüssel

CYXKNKQEMFBLER-SFHVURJKSA-N

Isomerische SMILES

C1CCC(CC1)C(C[C@@H]2CCCCN2)C3CCCCC3

Kanonische SMILES

C1CCC(CC1)C(CC2CCCCN2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.